molecular formula C19H29BrO3 B11942376 5-Bromo-2-(dodecyloxy)benzoic acid CAS No. 62176-21-0

5-Bromo-2-(dodecyloxy)benzoic acid

Cat. No.: B11942376
CAS No.: 62176-21-0
M. Wt: 385.3 g/mol
InChI Key: CPEOGJUTJBLENM-UHFFFAOYSA-N
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Description

5-Bromo-2-(dodecyloxy)benzoic acid is an organic compound with the molecular formula C19H29BrO3 and a molecular weight of 385.345 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a dodecyloxy group at the 2nd position on the benzoic acid ring. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dodecyloxy)benzoic acid typically involves the bromination of 2-(dodecyloxy)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dodecyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(dodecyloxy)benzoic acid is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dodecyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dodecyloxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(dodecyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the long dodecyloxy chain enhances its hydrophobicity, making it suitable for applications requiring lipophilic compounds .

Properties

CAS No.

62176-21-0

Molecular Formula

C19H29BrO3

Molecular Weight

385.3 g/mol

IUPAC Name

5-bromo-2-dodecoxybenzoic acid

InChI

InChI=1S/C19H29BrO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22)

InChI Key

CPEOGJUTJBLENM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

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